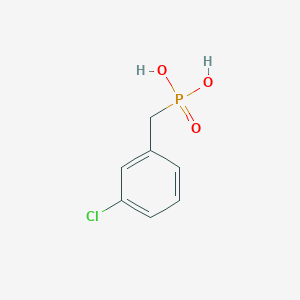

(3-Chlorobenzyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)methylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQECGIUASEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265584 | |

| Record name | Phosphonic acid, [(3-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80395-11-5 | |

| Record name | Phosphonic acid, [(3-chlorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80395-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, [(3-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chlorobenzyl Phosphonic Acid

Strategic Precursor Selection and Synthesis for the (3-Chlorobenzyl) Moiety

The formation of the (3-chlorobenzyl) group is a critical first step in the synthesis of (3-Chlorobenzyl)phosphonic acid. The choice of precursor is pivotal for achieving high yields and regioselectivity.

Commonly, the synthesis starts with commercially available compounds like 3-chlorotoluene (B144806) or 3-chlorobenzaldehyde (B42229). One direct approach involves the radical chlorination of 3-chlorotoluene, typically using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under UV irradiation. The success of this method relies on controlling the reaction conditions to favor substitution at the benzylic position over chlorination of the aromatic ring.

Alternatively, 3-chlorobenzaldehyde can serve as a versatile precursor. It can be reduced to 3-chlorobenzyl alcohol, which is then converted to 3-chlorobenzyl chloride. Another route starting from 3-hydroxybenzaldehyde (B18108) involves methylation to produce 3-methoxybenzaldehyde, followed by reduction and chlorination to yield 3-methoxybenzyl chloride, a related precursor. google.com A different strategy begins with m-nitrotoluene, which can undergo chlorination to form m-chlorobenzoyl chloride under specific high-temperature conditions.

The selection of the precursor and the synthetic route is often dictated by factors such as cost, availability of starting materials, and the desired scale of the reaction.

Phosphorylation Reaction Pathways: Mechanistic Elucidation and Optimization

The creation of the P-C bond is the cornerstone of this compound synthesis. Several phosphorylation methods have been developed and optimized to achieve this transformation efficiently. These methods often involve the reaction of a derivative of the (3-chlorobenzyl) moiety with a phosphorus-containing reagent.

Modified Michaelis-Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction is a classic and widely used method for forming P-C bonds. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of 3-chlorobenzyl halide (e.g., chloride or bromide) with a trialkyl phosphite (B83602). wikipedia.orgmdpi.com The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the benzyl (B1604629) halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the halide ion to yield the corresponding dialkyl (3-chlorobenzyl)phosphonate. wikipedia.orgorganic-chemistry.org

To enhance the reaction's efficiency and applicability, several modifications have been introduced. These include the use of Lewis acid catalysts to facilitate the reaction at lower temperatures. organic-chemistry.orgnih.gov Additionally, variations using silyl (B83357) phosphites have been developed, which can alter the reactivity profile of the alkyl halides. mdpi.com The choice of the phosphite ester and reaction conditions, such as temperature, can significantly influence the reaction rate and yield. wikipedia.org

The final step to obtain the desired phosphonic acid involves the hydrolysis of the resulting phosphonate (B1237965) ester, typically under acidic conditions. beilstein-journals.orgnih.gov

Palladium-Catalyzed Hydrophosphorylation Routes

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for P-C bond formation. epa.gov In the synthesis of compounds structurally related to this compound, palladium-catalyzed hydrophosphorylation of styrenes has been explored. This method involves the addition of a P-H bond across the double bond of a styrene (B11656) derivative.

For instance, the palladium-catalyzed hydrophosphorylation of alkynes with H-phosphonates has been extensively studied, providing a route to vinylphosphonates. nih.govorganic-chemistry.org While not directly applicable to the synthesis from a benzyl precursor, this methodology highlights the potential of palladium catalysis in forming P-C bonds. The mechanism often involves the hydropalladation of the unsaturated substrate, followed by reductive elimination to form the P-C bond. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high regioselectivity and yield. nih.govorganic-chemistry.org

The application of similar palladium-catalyzed strategies to 3-chlorostyrene (B1584043) or related vinyl precursors could provide a direct route to the phosphonate ester, which can then be hydrolyzed to the final product.

Radical-Mediated P-C Bond Formation Methodologies

Radical chemistry offers an alternative approach to the construction of P-C bonds. monash.edu These methods often involve the generation of a carbon-centered radical that is then trapped by a phosphorus-containing species. acs.orgresearchgate.net

One strategy involves the photoredox-catalyzed generation of an alkyl radical from a suitable precursor, which then reacts with a phosphite radical trap. acs.org This approach allows for the formation of aliphatic phosphonates under mild conditions. acs.org While specific examples for this compound are not prevalent, the general principles of radical phosphonylation are applicable. The key is the efficient generation of the 3-chlorobenzyl radical and its subsequent capture by a phosphorus-based radical trap.

Another avenue in radical-mediated P-C bond formation is the deoxyphosphonylation of alcohols. princeton.edu This method allows for the conversion of an alcohol to its corresponding phosphonate through a radical intermediate. researchgate.netprinceton.edu Applying this to 3-chlorobenzyl alcohol could provide a novel and direct route to the target phosphonate ester.

One-Pot Synthesis and Tandem Reaction Sequences for Enhanced Efficiency

For example, a process could be designed where 3-chlorobenzyl alcohol is converted to the corresponding halide using a reagent like thionyl chloride, and without isolation, a trialkyl phosphite is added to initiate the phosphorylation step. This streamlines the process, saves time, and minimizes waste.

Tandem reactions, where multiple bond-forming events occur in a single reaction vessel, are also an attractive strategy. A hypothetical tandem reaction for this synthesis could involve a palladium-catalyzed process that couples a precursor of the 3-chlorobenzyl moiety with a phosphorus source in a single catalytic cycle.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. eurekalert.org For the synthesis of this compound, several aspects can be considered to make the process more environmentally friendly.

The use of safer and more benign solvents is a key principle of green chemistry. rsc.org Exploring reactions in water or solvent-free conditions can significantly reduce the environmental footprint. rsc.orgresearchgate.net For instance, some phosphonate syntheses have been successfully carried out using ultrasound irradiation in the absence of solvents. rsc.orgresearchgate.net

Catalysis plays a crucial role in green chemistry. The use of highly efficient and recyclable catalysts, such as some palladium complexes or organocatalysts, can reduce waste and energy consumption. rsc.org Furthermore, designing reactions that proceed at ambient temperature and pressure contributes to energy efficiency. rsc.org

The development of synthetic routes that utilize renewable starting materials and generate minimal waste are also central to green chemistry. eurekalert.org While the precursors for this compound are typically derived from petrochemical sources, future research could explore bio-based alternatives.

Table of Reaction Parameters for Modified Michaelis-Arbuzov Reaction

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| None | Neat | 120-160 | Varies | Good | wikipedia.org |

| Lewis Acid | Dichloromethane | Room Temp | Varies | Good | organic-chemistry.org |

| n-Bu4NI | None | 125 | 24 | >99 | rsc.org |

Comprehensive Derivatization and Functionalization Strategies of 3 Chlorobenzyl Phosphonic Acid

Synthesis of Esters and Diesters of (3-Chlorobenzyl)phosphonic Acid: Reaction Kinetics and Regioselectivity

The synthesis of esters and diesters of this compound is a fundamental step, as these derivatives are often more soluble in organic solvents and serve as key intermediates for further functionalization. The most common route to the corresponding dialkyl esters, such as diethyl (3-chlorobenzyl)phosphonate, is the Michaelis-Arbuzov reaction. wikipedia.orgyoutube.com This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), like triethyl phosphite, on 3-chlorobenzyl chloride. The reaction proceeds via an Sɴ2 mechanism, forming a phosphonium (B103445) salt intermediate. Subsequently, the displaced chloride anion attacks one of the ethyl groups of the phosphonium salt, yielding the final diethyl (3-chlorobenzyl)phosphonate product and ethyl chloride. wikipedia.org

The conversion of these dialkyl phosphonates back to the parent this compound is typically achieved through acidic hydrolysis. beilstein-journals.org Refluxing the diester with a strong aqueous acid, such as concentrated hydrochloric acid, sequentially cleaves the two ester groups. mdpi.com

Reaction Kinetics and Regioselectivity:

The kinetics of the acidic hydrolysis of benzylphosphonate esters have been studied, revealing that the process occurs in two consecutive pseudo-first-order steps. nih.gov The cleavage of the second ester group is generally the rate-determining step. The reaction rate is influenced by the electronic properties of substituents on the benzene (B151609) ring; electron-withdrawing groups tend to accelerate the hydrolysis. nih.gov In the case of this compound, the chloro group, being electron-withdrawing, facilitates this hydrolysis compared to unsubstituted benzylphosphonic acid.

Regioselectivity is a critical consideration during esterification and hydrolysis, particularly with unsymmetrical phosphonic acids or when using sterically hindered alcohols. In the Michaelis-Arbuzov reaction, the halide anion typically attacks the least sterically hindered carbon of the phosphonium intermediate, which in the case of triethyl phosphite, is one of the equivalent ethyl groups. During hydrolysis of mixed esters, the reaction conditions can sometimes be tuned to selectively cleave one ester group over another, although achieving high selectivity can be challenging. For instance, benzyl (B1604629) esters are known to be more labile under certain acidic conditions than simple alkyl esters due to the stability of the resulting benzyl carbocation. reddit.com

Table 1: Synthesis and Hydrolysis of Diethyl (3-Chlorobenzyl)phosphonate

| Reaction | Starting Materials | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Esterification | 3-Chlorobenzyl chloride, Triethyl phosphite | Neat, heat (e.g., 120-160°C) | Diethyl (3-chlorobenzyl)phosphonate | High |

| Hydrolysis | Diethyl (3-chlorobenzyl)phosphonate | Concentrated HCl (aq), reflux | This compound | High |

Amidation Reactions Leading to Phosphonamidates and Phosphonodiamidates

Phosphonamidates, which are analogues of phosphonate (B1237965) esters where one or both alkoxy groups are replaced by an amino group, are of significant interest, particularly as enzyme inhibitors. nih.gov The synthesis of phosphonamidates and phosphonodiamidates from this compound typically proceeds through the activation of the phosphonic acid or its monoester derivative.

A common strategy involves the conversion of a dialkyl phosphonate, such as diethyl (3-chlorobenzyl)phosphonate, into a reactive phosphonochloridate intermediate. This can be achieved by first hydrolyzing one of the ester groups to form a monoester, followed by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride. mdpi.com The resulting phosphonochloridate is a highly reactive electrophile that readily couples with primary or secondary amines to form the desired phosphonamidate. To synthesize a phosphonodiamidate, the starting phosphonic acid can be converted to a phosphonic dichloride, which then reacts with two equivalents of an amine.

Table 2: Representative Synthesis of (3-Chlorobenzyl)phosphonamidates

| Amine Reactant | Product Class | Potential Application |

|---|---|---|

| Aniline | Aryl Phosphonamidate | Intermediate for organic synthesis |

| Benzylamine | Benzyl Phosphonamidate | Building block for complex molecules |

| Glycine methyl ester | Amino Acid-based Phosphonamidate | Peptide mimic, potential enzyme inhibitor |

| Morpholine | Morpholinyl Phosphonamidate | Bioactive compound development |

Modifications at the Benzylic Carbon: Advanced Synthetic Transformations

The benzylic carbon of this compound esters is activated by the adjacent phenyl ring and phosphonate group, making it a target for various synthetic transformations. One advanced strategy involves radical bromination. While direct monobromination at the benzylic position can be difficult to control, leading to mixtures of mono- and di-brominated products, an effective two-step procedure has been developed.

This method involves an initial over-bromination of the starting material, for example, diethyl (3-chlorobenzyl)phosphonate, using an excess of N-bromosuccinimide (NBS) to intentionally produce the dibrominated species. The crude mixture is then treated with diethyl phosphite and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). scientificupdate.com This combination selectively reduces the gem-dibromide to the desired monobrominated product in high yield, avoiding the purification challenges of separating mono- and poly-brominated compounds. This monobrominated intermediate is a valuable building block for introducing further diversity through nucleophilic substitution reactions.

Table 3: Selective Benzylic Monobromination

| Step | Reactant | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Bromination | Diethyl (3-chlorobenzyl)phosphonate | N-Bromosuccinimide (excess), Radical initiator (e.g., AIBN), CCl₄, reflux | Crude mixture containing Diethyl (1,1-dibromo-3-chlorobenzyl)phosphonate |

| 2. Selective Reduction | Crude dibrominated mixture | Diethyl phosphite, N,N-Diisopropylethylamine (DIPEA), THF, rt | Diethyl (1-bromo-3-chlorobenzyl)phosphonate |

Reactivity and Derivatization of the Chloro Substituent: Halogen Exchange and Coupling Reactions

The chloro substituent on the aromatic ring provides a key site for derivatization through various cross-coupling reactions, significantly expanding the molecular diversity achievable from this compound. Palladium-catalyzed reactions are particularly effective for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. harvard.edu This method is highly versatile for introducing new aryl or vinyl groups at the 3-position of the benzyl ring.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst and a base. nih.govwikipedia.org This is an excellent method for installing an alkyne moiety, which can then be used in further transformations like click chemistry or as a precursor for other functional groups.

These coupling reactions are generally performed on the phosphonate ester derivative, as the free phosphonic acid group can interfere with the catalytic cycle. The relative inertness of aryl chlorides compared to bromides or iodides often necessitates the use of more active catalysts, specialized ligands (e.g., bulky, electron-rich phosphines), and sometimes higher reaction temperatures. rsc.orgacs.org

Table 4: Potential Cross-Coupling Reactions at the Chloro Position

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl (B1667301) derivative |

| Suzuki-Miyaura | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Styrene (B11656) derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Silyl-protected alkyne derivative |

Synthesis of Multifunctional Derivatives for Targeted Applications

The true synthetic power of this compound is realized when multiple derivatization strategies are combined to create multifunctional molecules with specific applications in mind. For example, phosphonate-based compounds are widely studied as mimics of tetrahedral transition states or as isosteric replacements for phosphates, making them valuable candidates for enzyme inhibitors. researchgate.net

A synthetic route to a multifunctional derivative could involve a sequence of reactions:

Arbusov Reaction: Synthesis of diethyl (3-chlorobenzyl)phosphonate from 3-chlorobenzyl chloride.

Suzuki Coupling: Reaction with a boronic acid (e.g., 4-formylphenylboronic acid) to introduce a new functional group at the chloro position.

Hydrolysis: Conversion of the diethyl phosphonate ester to the corresponding phosphonic acid.

This sequence would yield a molecule containing a phosphonic acid for binding to active sites, a biphenyl core, and a reactive aldehyde group for further conjugation or interaction. Alternatively, forming a phosphonamidate using an amino acid ester (as in Section 3.2) after a coupling reaction at the chloro position (Section 3.4) would generate complex peptide mimics with potential therapeutic applications. kyoto-u.ac.jp The modular nature of these synthetic strategies allows for the systematic construction of a diverse library of compounds for screening in various biological or material science contexts.

In Depth Spectroscopic and Crystallographic Elucidation of 3 Chlorobenzyl Phosphonic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution and the solid state.

Multi-dimensional NMR Techniques (e.g., 2D ¹H-¹H COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals protons that are spin-coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In the context of (3-chlorobenzyl)phosphonic acid, a COSY spectrum would show correlations between the methylene (B1212753) protons and the aromatic protons on the chlorobenzyl group, as well as among the aromatic protons themselves, aiding in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.eduepfl.ch This is instrumental in assigning the carbon signals of the chlorobenzyl moiety by linking them to their attached protons. For instance, the methylene carbon signal would be identified by its correlation with the methylene proton signals. researchgate.net

| NMR Technique | Information Gained | Application to this compound |

| ¹H-¹H COSY | Shows proton-proton (J-coupling) correlations. sdsu.edu | Identifies coupled protons within the benzyl (B1604629) ring and between the methylene group and the ring. |

| HSQC | Shows one-bond proton-carbon correlations. sdsu.edu | Assigns carbon signals directly attached to protons (e.g., methylene and aromatic CH). |

| HMBC | Shows multiple-bond (2-3 bonds) proton-carbon correlations. sdsu.edu | Confirms connectivity, assigns quaternary carbons, and shows correlations between the benzyl and phosphonic acid moieties. |

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form, which can differ significantly from their solution-state behavior. For phosphonic acids, ssNMR can be used to study different crystalline phases (polymorphs) and amorphous forms. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines. Two-dimensional ssNMR experiments, like ¹H-³¹P Heteronuclear Correlation (HETCOR), can reveal through-space proximities and help to elucidate the hydrogen-bonding networks present in the solid state. nih.gov

Phosphorus-31 NMR Chemical Shift Anisotropy Investigations

Phosphorus-31 (³¹P) is a 100% naturally abundant, spin-1/2 nucleus, making ³¹P NMR a highly sensitive and informative technique for studying phosphorus-containing compounds. wikipedia.org The chemical shift of the ³¹P nucleus is sensitive to its electronic environment, including bond angles, substituent electronegativity, and bonding character. slideshare.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Interrogation and Bonding Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and analyzing bonding characteristics.

For this compound, the vibrational spectra would be characterized by:

P-O-H stretching and bending vibrations: These are characteristic of the phosphonic acid group. The P=O stretching vibration typically appears in the 900-1200 cm⁻¹ region. nih.gov

C-H stretching and bending vibrations: These arise from the aromatic ring and the methylene group. Aromatic C-H stretching bands are usually found in the 3100-3000 cm⁻¹ region. theaic.org

C-Cl stretching vibration: The presence of the chlorine atom on the benzene (B151609) ring will give rise to a characteristic C-Cl stretching mode.

Aromatic C=C stretching vibrations: These are typically observed in the 1600-1450 cm⁻¹ region.

A detailed analysis of the FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of the observed vibrational bands to specific molecular motions. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methylene C-H Stretch | 3000 - 2850 |

| P-O-H Stretch | Broad, centered around 2700-2500 |

| Aromatic C=C Stretch | 1600 - 1450 |

| P=O Stretch | 1200 - 900 |

| C-Cl Stretch | 850 - 550 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₇H₈ClO₃P), HRMS would confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

Furthermore, by employing techniques such as electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be investigated. This involves isolating the molecular ion and inducing its fragmentation to produce a series of daughter ions. Analyzing these fragments provides valuable structural information and helps to confirm the connectivity of the different parts of the molecule. For instance, the loss of the chlorobenzyl group or fragments from the phosphonic acid moiety would be expected fragmentation patterns.

X-ray Crystallography: Unveiling Solid-State Architectures, Intermolecular Interactions, and Hydrogen Bonding Networks

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the crystalline state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.

For this compound, a crystal structure analysis would reveal:

Precise bond lengths and angles: This provides a definitive geometric description of the molecule.

Molecular conformation: The orientation of the chlorobenzyl group relative to the phosphonic acid group in the solid state would be established.

Intermolecular interactions: Crucially, X-ray crystallography elucidates the nature and geometry of intermolecular forces, such as hydrogen bonding, which are vital in dictating the crystal packing. The phosphonic acid groups are strong hydrogen bond donors and acceptors and are expected to form extensive hydrogen-bonding networks, potentially leading to the formation of dimers, chains, or more complex three-dimensional architectures. researchgate.net These interactions are fundamental to the physical properties of the solid material.

Circular Dichroism Spectroscopy for Chiral Derivatives

Extensive literature searches did not yield specific studies or data related to the circular dichroism (CD) spectroscopy of chiral derivatives of this compound. While the synthesis and chiroptical properties of various other chiral phosphonic acids and their derivatives are documented, information on the specific target compound and its enantiomers or diastereomers is not available in the reviewed scientific literature.

Circular dichroism spectroscopy is a powerful technique for elucidating the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral centers. In the context of phosphonic acids, CD spectroscopy could be instrumental in:

Determining Absolute Configuration: For chiral derivatives of this compound, CD spectroscopy would be a key method to assign the absolute configuration (R or S) of the stereogenic center. This is often achieved by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Conformational Analysis: The sign and intensity of Cotton effects in a CD spectrum are highly sensitive to the conformational preferences of the molecule. This would allow for the study of the spatial arrangement of the chlorobenzyl and phosphonic acid moieties.

Monitoring Stereoselective Reactions: In the asymmetric synthesis or chiral resolution of this compound derivatives, CD spectroscopy could be employed to determine the enantiomeric excess (ee) or diastereomeric excess (de) of the products.

Although no specific data exists for this compound derivatives, the general principles of CD analysis for analogous chiral phosphonic acids would apply. The chromophore in this case would be the chlorophenyl group, and its interaction with the chiral phosphorus center would give rise to the CD signal.

Future research involving the successful synthesis and separation of chiral derivatives of this compound would be necessary to generate the experimental data required for a thorough analysis using circular dichroism spectroscopy. Such studies would provide valuable insights into the chiroptical properties of this class of compounds.

Computational Chemistry and Theoretical Investigations of 3 Chlorobenzyl Phosphonic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT): Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic properties of (3-Chlorobenzyl)phosphonic acid. DFT methods, such as B3LYP with a 6-31G(d,p) or larger basis set, are commonly employed to optimize the molecular geometry and calculate electronic parameters. mdpi.comnih.govscirp.org

The electronic structure is characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites of the molecule. For this compound, the electron-rich regions (negative potential) are expected to be concentrated around the phosphonic acid group's oxygen atoms, while the electron-deficient areas (positive potential) would be near the hydrogen atoms of the hydroxyl groups. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO represents the ability to donate electrons, and its energy is related to the ionization potential. The LUMO signifies the ability to accept electrons, and its energy is linked to the electron affinity. In similar aromatic phosphonic acid derivatives, the HOMO is often located on the substituted phenyl ring, while the LUMO can be distributed across the phosphonic acid moiety. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Table 1: Global Reactivity Descriptors Derived from DFT Calculations

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity to accept electrons. |

This table presents theoretical descriptors commonly calculated in DFT studies to predict the chemical behavior of a molecule like this compound.

Conformational Landscape Analysis and Potential Energy Surface Mapping

This compound possesses significant conformational flexibility due to the rotation around the C-C bond connecting the benzyl (B1604629) group to the phosphorus atom and the C-P bond. Understanding the molecule's preferred three-dimensional structure requires a thorough conformational landscape analysis.

This analysis is performed by systematically rotating the key dihedral angles and calculating the corresponding energy of each conformation. The results are used to generate a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to stable conformers, while the peaks represent the energy barriers for interconversion between them.

For this compound, the key dihedral angles would be associated with the orientation of the chlorophenyl ring relative to the phosphonic acid group. The interactions between the chlorine atom and the bulky phosphonic acid group, as well as potential intramolecular hydrogen bonding within the phosphonic acid moiety, would be significant factors in determining the most stable conformers. Computational methods can identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. nih.gov

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Theoretical calculations are invaluable for interpreting experimental spectra. DFT methods can predict spectroscopic parameters such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govijcce.ac.ir

Calculated vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical level. scirp.org These scaled frequencies can then be compared with experimental IR and Raman spectra to assign specific vibrational modes. For this compound, key predicted vibrations would include the P=O stretching, P-O-H bending, C-Cl stretching, and various aromatic C-H and C=C vibrations. ijcce.ac.ir

Similarly, NMR chemical shifts (¹H, ¹³C, ³¹P) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijcce.ac.ir The calculated shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. This comparison is a powerful tool for structural elucidation and validation of the computational model.

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (Scaled) | Typical Experimental Range |

| O-H Stretch (Phosphonic Acid) | 3300 - 2800 | Broad, 3400 - 2400 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| P=O Stretch | 1220 - 1180 | 1250 - 1150 |

| P-O-H Bend / C-O Stretch | 1050 - 950 | 1050 - 900 |

| C-Cl Stretch | 800 - 750 | 850 - 700 |

This table provides a hypothetical comparison based on known ranges for functional groups present in this compound, illustrating how computational predictions are validated.

Molecular Dynamics Simulations: Solvent Interactions and Aggregation Behavior

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explore its behavior in an explicit solvent environment over time. nih.gov MD simulations are crucial for understanding how this compound interacts with solvent molecules, such as water, and its tendency to aggregate.

In an MD simulation, the system (one or more solute molecules surrounded by a large number of solvent molecules) is allowed to evolve over time according to the laws of classical mechanics. The interactions between atoms are described by a force field. Analysis of the simulation trajectory can reveal detailed information about solvent structuring around the solute. For instance, radial distribution functions can show the probability of finding a solvent molecule at a certain distance from a specific atom in the phosphonic acid. nih.gov

Furthermore, these simulations can shed light on the aggregation behavior of this compound. Phosphonic acids are known to form strong intermolecular hydrogen bonds, which can lead to the formation of dimers or larger aggregates in solution and in the solid state. beilstein-journals.org MD simulations can model these aggregation processes, providing insights into the stability and structure of the resulting clusters. nih.gov

Reaction Mechanism Modeling: Transition State Identification and Energy Barrier Calculations for Synthetic Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, which can be prepared via reactions like the Michaelis-Arbuzov or Michaelis-Becker reactions, theoretical modeling can map out the entire reaction pathway.

This involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between a reactant and a product. libretexts.orgnih.gov Locating these transition states is critical for understanding the reaction mechanism.

Once the stationary points (reactants, products, and transition states) are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state gives the activation energy or energy barrier. nih.gov This value is a key determinant of the reaction rate. By comparing the energy barriers of different possible pathways, chemists can predict which synthetic route is more favorable. For example, in a Michaelis-Arbuzov reaction to form the phosphonate (B1237965) ester precursor, DFT calculations can model the nucleophilic attack of the phosphite (B83602) on the benzyl halide and the subsequent dealkylation step, identifying the transition state for each elementary step. beilstein-journals.org

Advanced Applications of 3 Chlorobenzyl Phosphonic Acid and Its Derivatives in Non Biological Systems

Role in Materials Science: Surface Modification and Coating Technologies

The phosphonic acid group is a powerful anchor for binding to various metal oxide surfaces, making (3-chlorobenzyl)phosphonic acid a valuable tool in materials science for tailoring surface properties. beilstein-journals.orgresearchgate.net This capability is crucial for developing advanced coatings and functionalized materials with controlled characteristics.

Adsorption Mechanisms on Metal Oxides and Nanoparticles

This compound and its derivatives exhibit strong adsorption onto a variety of metal oxide surfaces, including but not limited to aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and indium tin oxide (ITO). beilstein-journals.orgnih.govacademie-sciences.fr The primary adsorption mechanism involves the formation of robust chemical bonds between the phosphonic acid headgroup and the metal atoms on the oxide surface. This interaction typically results in the formation of a bidentate or tridentate linkage, where two or three of the oxygen atoms from the phosphonic acid group coordinate to the surface metal ions. nih.govnih.gov This strong covalent bonding contributes to the formation of stable and durable surface modifications.

The adsorption process can be influenced by several factors, including the specific metal oxide, the solvent used, and the molecular structure of the phosphonic acid derivative. For instance, studies on ZnO nanowires have shown that the choice of solvent significantly impacts the formation of self-assembled monolayers, with less polar solvents like toluene (B28343) favoring the desired tridentate coordination and minimizing the formation of unwanted byproducts. nih.gov The presence of the chloro- and benzyl- groups in this compound can also influence the packing and electronic properties of the resulting surface layer.

Table 1: Adsorption Characteristics of Phosphonic Acids on Metal Oxides

| Phosphonic Acid Derivative | Metal Oxide Substrate | Predominant Binding Mode | Key Findings |

| Fluorinated Benzyl (B1604629) PAs | Indium Tin Oxide (ITO) | Bidentate | Allows for tuning of the surface work function while maintaining a relatively constant surface energy. nih.gov |

| Octadecylphosphonic acid | Silicon Oxide (SiO₂) | Not specified | Forms ordered self-assembled monolayers with a chain tilt angle of approximately 37°. nih.gov |

| This compound | Various (e.g., Al₂O₃, TiO₂) | Bidentate/Tridentate | Forms stable surface layers, with the potential for the chlorine atom to influence intermolecular interactions. |

This table is generated based on data from the text and is for illustrative purposes.

Formation of Self-Assembled Monolayers (SAMs) for Controlled Interfaces

The ability of this compound to form strong bonds with metal oxides makes it an excellent candidate for the creation of self-assembled monolayers (SAMs). nih.govethz.ch SAMs are highly organized, single-molecule-thick layers that can dramatically alter the physicochemical properties of a surface, such as its wettability, adhesion, and electronic characteristics. ethz.ch

The formation of SAMs using this compound involves the spontaneous organization of the molecules on the substrate. The phosphonic acid headgroup anchors the molecule to the surface, while the chlorobenzyl tail groups extend outwards, forming a well-defined interface. The intermolecular interactions between the aromatic rings and the chlorine atoms of adjacent molecules play a crucial role in the ordering and stability of the monolayer. These interactions can lead to densely packed and robust films. nih.gov

By carefully selecting the phosphonic acid derivative, it is possible to precisely control the surface properties. For example, the use of fluorinated phosphonic acids has been shown to effectively tune the work function of ITO, a critical parameter in organic electronic devices. nih.gov Similarly, the chlorine substituent in this compound can be expected to impart specific electronic and chemical properties to the surface.

Integration into Hybrid Organic-Inorganic Materials

This compound and its derivatives serve as valuable building blocks for the synthesis of hybrid organic-inorganic materials. beilstein-journals.orgacademie-sciences.frresearchgate.net These materials combine the properties of both organic and inorganic components at the molecular level, leading to novel functionalities. rsc.org The phosphonate (B1237965) group acts as a robust covalent linker between an inorganic framework (like a metal oxide network) and the organic chlorobenzyl moiety. academie-sciences.fr

These hybrid materials can take various forms, including layered metal phosphonates, porous frameworks, and surface-modified nanoparticles. academie-sciences.frscispace.com For instance, hydrothermal synthesis methods have been employed to create crystalline lead(II) phosphonates with three-dimensional networks containing micropores. nih.gov The organic component, in this case, the chlorobenzyl group, can influence the structure, porosity, and surface chemistry of the final material. The ability to tailor these properties opens up possibilities for applications in areas such as catalysis, separation, and sensing. rsc.org

Catalysis: Application as a Brønsted Acid Catalyst and Ligand Precursor for Metal Catalysis

The acidic nature of the phosphonic acid group and the potential for modification of the organic backbone make this compound and its derivatives promising candidates in the field of catalysis. beilstein-journals.orgresearchgate.netscispace.com

Organocatalytic Applications in Organic Transformations

Chiral phosphoric acids, which share the P-OH acidic functionality with phosphonic acids, are well-established as powerful Brønsted acid organocatalysts for a wide range of enantioselective transformations. nih.govresearchgate.net While specific studies on the organocatalytic applications of this compound itself are not extensively detailed in the provided context, the principles of Brønsted acid catalysis suggest its potential in this area. The acidity of the phosphonic acid group can be harnessed to activate substrates in various organic reactions.

For example, chiral Brønsted acids have been shown to be highly effective in reactions such as the Mukaiyama-Mannich reaction and allylic aminations. acs.org The development of new chiral super Brønsted C-H acids has further expanded the scope of asymmetric Brønsted acid catalysis. acs.org It is conceivable that chiral derivatives of this compound could be designed to act as effective organocatalysts, with the chlorobenzyl group potentially influencing the steric and electronic environment of the catalytic site.

Ligand Design for Homogeneous and Heterogeneous Metal Catalysis

This compound can serve as a precursor for the synthesis of ligands for both homogeneous and heterogeneous metal catalysis. researchgate.netscispace.com The phosphonate group can be used to anchor a catalytically active metal complex to a solid support, such as a metal oxide, creating a heterogeneous catalyst. scispace.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of separation and catalyst recycling).

The organic part of the molecule, the chlorobenzyl group, can be further functionalized to introduce coordinating sites for metal ions. This allows for the design of tailored ligands with specific electronic and steric properties to control the activity and selectivity of the metal catalyst. The development of innovative P(III)-directed C-H activation strategies has significantly advanced the ability to design and synthesize diverse phosphine (B1218219) ligands. nih.gov By incorporating a phosphine moiety into the chlorobenzyl framework, it would be possible to create novel ligands for a variety of catalytic applications.

Advanced Separation Technologies: Extraction and Chelation Processes

This compound and its derivatives are part of the broader class of organophosphorus compounds, which are extensively studied and applied in advanced separation technologies. researchgate.net These compounds are particularly effective as liquid-liquid extractants and chelating agents for the separation and recovery of metals, including valuable rare earth elements (REEs), from aqueous solutions. researchgate.netsemanticscholar.orgmdpi.com The primary mechanism involves the formation of stable complexes with metal cations.

The effectiveness of organophosphorus extractants stems from their ability to engage in cation exchange, where the acidic proton of the phosphonic acid group is exchanged for a metal ion, or by forming coordination bonds via the phosphoryl oxygen (P=O) group. researchgate.net Research into various phosphonic acids has shown that their extraction efficiency and selectivity can be finely tuned by modifying the organic substituent attached to the phosphorus atom. nih.gov The presence of an aryl group, such as the 3-chlorobenzyl group, influences the electronic environment of the phosphonic acid moiety, thereby altering its acidity and complexing ability. nih.gov

Studies on styryl phosphonic acid monoesters, which share the feature of an aromatic ring attached to the phosphorus center, have demonstrated that these ligands are significantly stronger extracting agents for europium(III) compared to commonly used dialkylphosphonic acids. nih.gov It was found that the extraction strength could be systematically altered by changing the electronic properties (dipole moment) of the aryl group. nih.gov This suggests that the 3-chloro substituent on the benzyl group of this compound plays a critical role in defining its interaction strength and selectivity towards different metal ions.

The separation of adjacent REEs is a significant challenge in hydrometallurgy, and acidic organophosphorus extractants are among the most effective reagents for this purpose. mdpi.com The extractability of REEs typically increases with the atomic number for this class of compounds. mdpi.com Mixtures of different organophosphorus extractants, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), are often used to optimize separation factors. mdpi.com this compound could similarly be used in such synergistic extraction systems to target specific metals from complex matrices like industrial process residues or acid mine drainage. researchgate.netsemanticscholar.org

Table 1: Comparison of Selected Organophosphorus Extractants for Metal Separation

| Extractant | Target Metals | Typical Application/Finding |

|---|---|---|

| Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Rare Earth Elements | A standard industrial extractant for REE recovery. researchgate.netsemanticscholar.org |

| 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507 / PC-88A) | Nd(III), Tb(III), Dy(III) | Effective for separating Nd(III) from heavier REEs. researchgate.netmdpi.com |

| Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) | Cobalt, Nickel, REEs | Used alone or in synergistic mixtures for REE separation. researchgate.netmdpi.com |

| Styryl Phosphonic Acid Monoesters | Europium(III) | Stronger extracting agents than dialkylphosphonic acids; extraction strength is tunable via aryl substituents. nih.gov |

Polymer Science: Flame Retardancy and Polymer Modification Agents

In polymer science, phosphorus-containing compounds are a cornerstone of flame retardant technology, often serving as effective alternatives to halogenated systems. google.comnih.gov this compound and its derivatives can function as either additive or reactive flame retardants, significantly enhancing the fire resistance of various polymers, such as polyurethanes (PUs). researchgate.netresearchgate.net

As a reactive flame retardant, this compound can be chemically incorporated into the polymer backbone. researchgate.net For instance, it can be engineered to act as a diol and subsequently used as a monomer in the synthesis of polyesters or polyurethanes. researchgate.netmdpi.com This covalent bonding ensures the permanence of the flame retardant within the polymer matrix, preventing leaching and providing long-lasting fire protection. researchgate.net The mechanism of phosphorus-based flame retardants often involves condensed-phase action, where heating promotes the formation of a protective char layer. researchgate.netresearchgate.net This char insulates the underlying polymer from heat and oxygen, inhibiting further combustion. researchgate.net The phosphonic acid functionality is particularly effective at promoting charring. researchgate.net The presence of both phosphorus and chlorine in this compound can also lead to synergistic effects, with the chlorine potentially acting in the gas phase to trap flammable radicals.

Research on novel polyurethanes synthesized with phosphorus-containing units demonstrates significant improvements in fire safety metrics. nih.govresearchgate.net The incorporation of such reactive flame retardants can substantially increase the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion, and help the material achieve a higher rating in vertical burn tests like UL-94. nih.govresearchgate.netspringerprofessional.de

Table 2: Flame Retardancy Performance of Polyurethanes with Phosphorus-Based Retardants

| Polymer System | Phosphorus Content / Additive | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Research Finding |

|---|---|---|---|---|

| Neat Microcellular PU Elastomer (MPUE) | None | 20.2 | Failed | The base polymer is highly flammable. nih.gov |

| MPUE + DMMP/EG (3:1) | 15 wt% | ~36.1 | V-0 | Combination of dimethyl methylphosphonate (B1257008) (DMMP) and expandable graphite (B72142) (EG) shows significant improvement. nih.gov |

| PU Elastomer | None | - | Failed | The unmodified polyurethane does not pass flammability tests. researchgate.net |

| PU with HMCPP | 3 wt% Phosphorus | >27.7 | V-0 | Incorporation of a reactive phosphinate-containing diol (HMCPP) imparts excellent flame retardancy. researchgate.netspringerprofessional.de |

| Rigid PU Foam (RPUF) | None | 19 | - | The base foam has low fire resistance. researchgate.net |

| RPUF + HDPCP | 25% HDPCP | 25 | - | Addition of a reactive cyclotriphosphazene-based retardant enhances LOI and char formation. researchgate.net |

Beyond flame retardancy, phosphonic acid derivatives are used for polymer modification. The phosphonic acid group is known to strongly adhere to metal oxide surfaces. researchgate.net By incorporating this compound into block copolymers, materials can be designed with specific segments that promote adhesion to inorganic substrates, creating robust polymer-metal composites. researchgate.net This functionalization allows for the creation of advanced materials with tailored surface properties. rsc.orgresearchgate.net

Analytical Chemistry Methodologies: Reagent Development for Non-Biological Targets

While this compound is more commonly the subject of analysis (as a degradation product or synthetic intermediate), its chemical structure lends itself to potential applications as a reagent in analytical methodologies for non-biological targets. The development of new reagents is crucial for enhancing the selectivity and sensitivity of analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). sdiarticle4.comgreyhoundchrom.com

One potential application is as a Brønsted acid catalyst in specific reactions. beilstein-journals.org The acidity of the phosphonic acid group can be harnessed to catalyze reactions that are part of an analytical procedure, such as hydrolysis or condensation, to convert a non-detectable analyte into a form that is easily measured.

Furthermore, this compound can serve as a scaffold for the development of novel derivatizing agents. sdiarticle4.com Derivatization is a technique used to convert an analyte into a product with improved chromatographic behavior or detectability. sdiarticle4.comgreyhoundchrom.com The this compound molecule possesses several features that are advantageous for a derivatizing reagent:

A reactive handle: The phosphonic acid group can be converted into a more reactive species, such as a phosphonyl chloride, which can then readily react with nucleophilic functional groups like alcohols or amines on a target analyte.

A chromophore/electroactive group: The chlorobenzyl group can act as a chromophore for UV-Vis detection in HPLC.

A specific element for detection: The phosphorus atom allows for the use of element-specific detectors in GC, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), which can provide high selectivity in complex matrices.

For example, a derivatization protocol could involve reacting an analyte containing a hydroxyl group with a modified, activated form of this compound. The resulting phosphonate ester would be less polar, making it more suitable for GC analysis, and would carry the unique phosphorus and chlorine tags for selective detection. While specific applications of this compound as a primary analytical reagent are not yet widely established in the literature, its chemical properties provide a strong basis for its development in future analytical methodologies. nih.govresearchgate.net

Future Research Directions and Unexplored Methodologies for 3 Chlorobenzyl Phosphonic Acid

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For (3-Chlorobenzyl)phosphonic acid, future research will likely focus on moving beyond traditional synthetic methods to more sustainable alternatives that align with the principles of green chemistry.

Current industrial syntheses for related compounds, such as o-chlorobenzyl dimethyl phosphonate (B1237965), often involve multi-step processes that may use harsh reagents and generate significant waste. google.com A key area of future research will be the development of catalytic methods that can improve atom economy and reduce the environmental footprint. This could involve the use of transition metal catalysts or organocatalysts to facilitate the direct C-P bond formation, potentially in solvent-free conditions or in greener solvents like water or ionic liquids.

Furthermore, exploring biocatalytic routes, where enzymes are used to catalyze the synthesis, represents a promising frontier. While the natural occurrence of phosphonates is known, pathway refactoring and genome mining could be employed to discover or engineer enzymes capable of producing this compound or its precursors. nih.gov Such enzymatic processes would offer high selectivity and operate under mild conditions, significantly enhancing the sustainability of the synthesis. The search for less hazardous synthetic routes is a core tenet of green chemistry, aiming to reduce risks for both chemists and the environment. youtube.comrsc.org

Future synthetic strategies could also explore novel starting materials derived from renewable feedstocks, moving away from petroleum-based precursors. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also contribute to a more streamlined and sustainable process. rsc.org

Exploration of Advanced Functional Materials Incorporating this compound

The phosphonic acid group is an excellent anchor for modifying surfaces and creating novel materials due to its strong coordination with metal oxides. beilstein-journals.orgresearchgate.net Future research will undoubtedly delve into the incorporation of this compound into a variety of advanced functional materials.

One promising area is the development of novel metal-organic frameworks (MOFs). The bifunctional nature of this compound, with its phosphonic acid group for metal coordination and a modifiable aromatic ring, makes it an attractive building block for creating porous and functional MOFs. These materials could find applications in gas storage, separation, and catalysis.

Another avenue of exploration is the use of this compound as a surface modifier for nanoparticles and other nanomaterials. By forming self-assembled monolayers on surfaces like titanium dioxide, zinc oxide, or iron oxides, it can alter their surface properties, such as hydrophobicity and chemical reactivity. beilstein-journals.orgresearchgate.net This could lead to the development of new sensors, catalysts, and coatings with tailored functionalities. researchgate.net For instance, phosphonic acid-modified ZnO nanowires have shown potential in directing the reaction pathways of volatile organic compounds for improved sensor performance. researchgate.net

Furthermore, the incorporation of this compound into polymers could lead to new materials with enhanced flame retardancy, thermal stability, or adhesive properties. The chlorine atom on the benzyl (B1604629) group could also serve as a handle for further post-polymerization modification, allowing for the creation of even more complex and functional materials.

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can accelerate the discovery and optimization of its properties and applications.

ML models can be trained on existing chemical data to predict various properties of this compound and its derivatives without the need for extensive experimental work. rsc.org This includes predicting its solubility, reactivity, and potential biological activity. For instance, AI can be used to predict the solvent effects on reaction rates, which is crucial for designing efficient synthetic processes and kinetic modeling. rsc.org

AI can also be employed in the de novo design of novel molecules based on the this compound scaffold. By defining desired properties, machine learning algorithms can generate new chemical structures with a high probability of possessing those characteristics. This approach can significantly speed up the discovery of new functional materials or bioactive compounds.

Interdisciplinary Research with Emerging Technologies

The full potential of this compound will be realized through interdisciplinary collaborations that integrate it with emerging technologies.

In the field of sensor technology, the ability of phosphonic acids to bind to metal oxide surfaces can be exploited to develop highly sensitive and selective chemical sensors. researchgate.net By functionalizing the surface of a sensor chip with this compound, it may be possible to detect specific analytes through changes in the electrical or optical properties of the sensor. The chlorobenzyl group could be tailored to enhance selectivity towards particular molecules.

In catalysis, this compound can be used as a ligand for metal catalysts or as an organocatalyst itself. mdpi.com Immobilizing these catalysts on solid supports can facilitate catalyst recovery and reuse, a key principle of green chemistry. Future research could explore its application in a variety of catalytic transformations.

In the biomedical field, phosphonic acids are known for their biological activities and have been investigated as potential drugs. nih.govontosight.ai While outside the direct scope of this article, interdisciplinary research could explore the potential of this compound derivatives in areas such as enzyme inhibition or as targeting moieties for drug delivery systems, leveraging the known interactions of phosphonates with biological systems. ontosight.ai The synthesis of phosphonate-containing compounds for such applications is an active area of research. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.